![molecular formula C20H25NO4 B10816152 (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10816152.png)
(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound It is characterized by the presence of a furan ring, a piperidine ring, and an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenoxy group: This step involves the reaction of the furan derivative with 4-ethoxyphenol in the presence of a suitable catalyst.
Attachment of the piperidine ring: The final step involves the reaction of the intermediate with 4-methylpiperidine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. For example, it could be studied for its effects on neurological disorders due to the presence of the piperidine ring, which is a common motif in many neuroactive drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine rings could play a role in binding to these targets, while the ethoxyphenoxy group may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(5-(Phenoxymethyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but lacks the ethoxy group.
(5-((4-Methoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Biological Activity
The compound (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone , also known by its CAS number 438471-96-6, is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include a furan ring, a piperidine moiety, and an ethoxyphenyl substituent. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C20H25NO4
- Molecular Weight : 343.4168 g/mol
- Structural Features :
- Furan ring: Known for its reactivity and potential interactions with biological targets.
- Piperidine ring: Often associated with neurological activity.
- Ethoxyphenyl group: May enhance solubility and bioavailability.
Computational Predictions
The biological activity of the compound has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). These predictions suggest potential activities against various biological targets, particularly in:
- Neurological pathways : Indicating possible effects on neurotransmitter systems.
- Cancer cell proliferation : Suggesting anti-cancer properties.
Interaction Studies
Molecular docking studies have been employed to assess the binding affinity of this compound with various biological macromolecules, including proteins and nucleic acids. These studies can elucidate the mechanism of action and therapeutic potential by identifying specific interactions with receptors involved in neurological functions or cancer pathways.
Case Studies and Experimental Data
Research has indicated that this compound exhibits promising biological activities. Below are summarized findings from various studies:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring; used for neurological disorders | Investigational drug for mGluR5 |
4-Ethoxyphenol | Phenolic structure; simpler than the target compound | Commonly used as an antioxidant |
1-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone | Similar piperidine structure; used in analgesics | Focus on pain relief |
The combination of a furan ring with an ethoxyphenol and a piperidine moiety in this compound may lead to diverse biological activities not observed in simpler analogs.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H25NO4/c1-3-23-16-4-6-17(7-5-16)24-14-18-8-9-19(25-18)20(22)21-12-10-15(2)11-13-21/h4-9,15H,3,10-14H2,1-2H3 |
InChI Key |
BFQYFMATBVTFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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